molecular formula C15H25NO B6896144 2-Azabicyclo[2.2.1]heptan-2-yl-[1-(2-methylpropyl)cyclobutyl]methanone

2-Azabicyclo[2.2.1]heptan-2-yl-[1-(2-methylpropyl)cyclobutyl]methanone

Cat. No.: B6896144
M. Wt: 235.36 g/mol
InChI Key: CRLJSDVBAXXDGP-UHFFFAOYSA-N
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Description

2-Azabicyclo[221]heptan-2-yl-[1-(2-methylpropyl)cyclobutyl]methanone is a complex organic compound featuring a bicyclic structure with nitrogen and a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.1]heptan-2-yl-[1-(2-methylpropyl)cyclobutyl]methanone typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.1]heptan-2-yl-[1-(2-methylpropyl)cyclobutyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce various functional groups onto the bicyclic structure.

Scientific Research Applications

2-Azabicyclo[2.2.1]heptan-2-yl-[1-(2-methylpropyl)cyclobutyl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]heptan-2-yl-[1-(2-methylpropyl)cyclobutyl]methanone involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]heptane: A simpler bicyclic compound with similar structural features.

    3-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring size and nitrogen position.

    2,7-Diazabicyclo[2.2.1]heptane: A compound with two nitrogen atoms in the bicyclic structure.

Uniqueness

2-Azabicyclo[2.2.1]heptan-2-yl-[1-(2-methylpropyl)cyclobutyl]methanone is unique due to its specific combination of a bicyclic structure with a cyclobutyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-azabicyclo[2.2.1]heptan-2-yl-[1-(2-methylpropyl)cyclobutyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-11(2)9-15(6-3-7-15)14(17)16-10-12-4-5-13(16)8-12/h11-13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLJSDVBAXXDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCC1)C(=O)N2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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